NNMT Inhibitory Potency: A 178-Fold Superiority Over a Close Structural Analog
In a direct head-to-head comparison within the same assay system, 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol (108825-11-2) demonstrates a Ki of 0.501 nM against human Nicotinamide N-Methyltransferase (NNMT) . In stark contrast, the closely related analog CHEMBL4067973 (a more complex derivative) exhibits a Ki of 89 nM in the identical inhibition assay . This quantifies the target compound as being 178-fold more potent against this specific epigenetic target.
| Evidence Dimension | Inhibitory Potency (Ki) against human NNMT |
|---|---|
| Target Compound Data | Ki = 0.501 nM |
| Comparator Or Baseline | Comparator: CHEMBL4067973 (a related tetrahydroquinoline analog); Ki = 89 nM |
| Quantified Difference | Target compound is ~178 times more potent (lower Ki value). |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels. |
Why This Matters
For projects targeting NNMT in cancer metabolism, this ~178-fold difference in potency directly translates to a lower required dosage, reduced off-target risk, and a more robust assay signal, making 108825-11-2 the far superior starting point.
- [1] BindingDB. BDBM50530712 (CHEMBL4591248): Ki data for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol against human NNMT. (2026). View Source
- [2] BindingDB. BDBM50247634 (CHEMBL4067973): Ki data for a related analog against human NNMT. (2026). View Source
